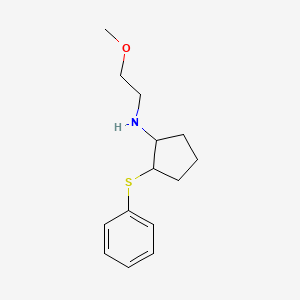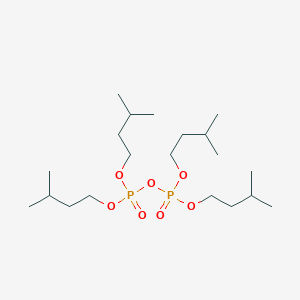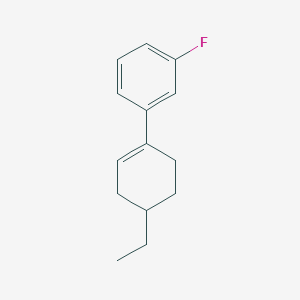
Formic acid;3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid; 3-methylbutan-1-amine is an organic compound that combines formic acid and 3-methylbutan-1-amine Formic acid is the simplest carboxylic acid, while 3-methylbutan-1-amine is an amine with a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Formic acid; 3-methylbutan-1-amine can be synthesized through the reaction of formic acid with 3-methylbutan-1-amine. The reaction typically involves the formation of an amide bond between the carboxyl group of formic acid and the amine group of 3-methylbutan-1-amine. This process can be catalyzed by various agents, including acids and bases, under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of formic acid; 3-methylbutan-1-amine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Formic acid; 3-methylbutan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are employed for substitution reactions
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines and alcohols.
Substitution: Various halogenated derivatives
Scientific Research Applications
Formic acid; 3-methylbutan-1-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of agrochemicals, polymers, and dyes
Mechanism of Action
The mechanism of action of formic acid; 3-methylbutan-1-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution and addition reactions. It can also undergo oxidation and reduction reactions, leading to the formation of various products that may exert biological effects .
Comparison with Similar Compounds
Formic Acid: A simple carboxylic acid with various industrial and biological applications.
3-Methylbutan-1-Amine: An amine with a branched alkyl chain, used in organic synthesis and as a building block for more complex molecules
Uniqueness: Formic acid; 3-methylbutan-1-amine is unique due to its combination of a carboxylic acid and an amine, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
914801-87-9 |
|---|---|
Molecular Formula |
C6H15NO2 |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
formic acid;3-methylbutan-1-amine |
InChI |
InChI=1S/C5H13N.CH2O2/c1-5(2)3-4-6;2-1-3/h5H,3-4,6H2,1-2H3;1H,(H,2,3) |
InChI Key |
XODXQOVCPYEIHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)

![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)


![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-](/img/structure/B12599745.png)
![Azuleno[2,1-b]thiophene, 9-bromo-](/img/structure/B12599746.png)

![1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium](/img/structure/B12599759.png)
![3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12599766.png)
![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)
![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)

